REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9]([NH:11][NH:12][CH:13]=O)=O.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.CN(C=O)C>[N:11]1[N:12]=[CH:13][N:1]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[CH:9]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
888 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NNC=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the mixture separated to two layers
|
Type
|
CUSTOM
|
Details
|
The lower dark DMF layer was directly purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20-40 ethyl acetate/hexanes (gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |